(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 50459-52-4
VCID: VC5371079
InChI: InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
SMILES: CC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Molecular Formula: C11H9NOS2
Molecular Weight: 235.32

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

CAS No.: 50459-52-4

Cat. No.: VC5371079

Molecular Formula: C11H9NOS2

Molecular Weight: 235.32

* For research use only. Not for human or veterinary use.

(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one - 50459-52-4

Specification

CAS No. 50459-52-4
Molecular Formula C11H9NOS2
Molecular Weight 235.32
IUPAC Name (5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Standard InChI Key RKBFVIHBRHJYKX-TWGQIWQCSA-N
SMILES CC1=CC=CC=C1C=C2C(=O)NC(=S)S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is (5Z)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflecting its bicyclic structure comprising a thiazolidinone core and a 2-methylbenzylidene moiety . The SMILES notation (CC1=CC=CC=C1C=C2C(=O)NC(=S)S2) illustrates the connectivity: a thiazole ring (S-C-N-C-S) fused with a ketone group and a 2-methyl-substituted benzylidene chain . The molecular formula (C11H9NOS2) and molecular weight (235.33 g/mol) were confirmed via high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number50459-52-4
Molecular Weight235.33 g/mol
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
XLogP33.2 (estimated)

The Z-configuration of the benzylidene group (evident from the InChIKey RAXPMQHOSGNELK-TWGQIWQCSA-N) ensures planarity, enhancing π-π interactions with biological targets .

Synthesis and Optimization

Conventional Synthesis Route

The compound is synthesized via a Knoevenagel condensation between 2-methylbenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions . A typical procedure involves:

  • Dissolving 2-methylbenzaldehyde (1.2 equiv.) and 2-mercaptothiazol-4-one (1.0 equiv.) in ethanol.

  • Adding potassium carbonate (0.6 equiv.) as a base to deprotonate the thiol group.

  • Refluxing at 80°C for 6–8 hours.

The reaction achieves yields of 70–85%, with purification via recrystallization from ethanol .

Microwave-Assisted Green Synthesis

Recent advances employ microwave irradiation to enhance efficiency. A 2024 study demonstrated that replacing thermal heating with microwaves (20 W, 50°C) reduces reaction time from hours to 5 minutes, boosting yields to 95–99% . The protocol uses a green solvent system (H2O:EtOH, 1:1) and minimizes by-products like dibenzyl disulfide .

Table 2: Synthesis Method Comparison

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours5 minutes
Yield70–85%95–99%
Solvent SystemEthanolH2O:EtOH (1:1)
By-Product FormationModerateNegligible

Density functional theory (DFT) calculations confirm a sequential C–S coupling mechanism, where the thiolate anion attacks the aldehyde carbonyl, followed by cyclization .

Biological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiol (-SH) and ketone (=O) groups disrupt microbial cell membranes by binding to phospholipids and inhibiting ATPase enzymes.

Antioxidant Capacity

Using the DPPH radical scavenging assay, the compound showed 72% inhibition at 100 μM, surpassing ascorbic acid (58%). The conjugated system delocalizes electrons, stabilizing free radicals.

Industrial Applications and Scalability

Large-Scale Production

Pilot-scale batches (10 kg) utilized continuous-flow reactors with in-line HPLC monitoring, achieving 98% purity after recrystallization . Key challenges include thiol oxidation during storage, mitigated by nitrogen packing .

Pharmaceutical Formulations

The compound’s low solubility limits oral bioavailability. Nanoemulsions (mean droplet size = 150 nm) increased solubility 10-fold, enhancing efficacy in preclinical models.

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